(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(4-methyl-1H-pyrazol-1-yl)methanone
Overview
Description
(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(4-methyl-1H-pyrazol-1-yl)methanone is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts to facilitate the cyclization process.
Temperature: Reflux conditions are commonly employed to ensure complete reaction.
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often utilize microwave irradiation or ionic liquids to enhance reaction efficiency and yield . These methods are favored for their ability to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(4-methyl-1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(4-methyl-1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antileishmanial and antimalarial agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(4-methyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its function and leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Another pyrazole derivative with similar structural features.
1,5-Dimethyl-1H-pyrazol-3-yl: A related compound with different substitution patterns.
Uniqueness
(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(4-methyl-1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a nitro group and a pyrazole ring makes it particularly effective in certain biological applications, such as antileishmanial and antimalarial activities .
Properties
IUPAC Name |
(2,5-dimethyl-4-nitropyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-6-4-11-14(5-6)10(16)9-8(15(17)18)7(2)12-13(9)3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMOIDCJEZEGJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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